molecular formula C15H19N5 B6749711 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine

Cat. No.: B6749711
M. Wt: 269.34 g/mol
InChI Key: FHQULXSCXKCLPU-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine is a heterocyclic compound that features a benzimidazole core linked to a pyrazole moiety

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-4-20-14-8-6-5-7-13(14)18-15(20)16-9-12-10-17-19(3)11(12)2/h5-8,10H,4,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQULXSCXKCLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=C(N(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine typically involves the alkylation of pyrazoles with bromomethyl derivatives. For instance, a mixture of 3,5-dimethyl-1H-pyrazole and potassium tert-butoxide in tetrahydrofuran is refluxed, followed by the addition of a benzimidazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine is unique due to its combined benzimidazole and pyrazole structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to simpler analogs.

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